molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

Cat. No.: B12433877
M. Wt: 218.29 g/mol
InChI Key: ROCWIPIJKMWFFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .

Chemical Reactions Analysis

Types of Reactions

Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3

InChI Key

ROCWIPIJKMWFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CCO)C

Origin of Product

United States

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